molecular formula C55H89O4P-2 B1261719 di-trans,octa-cis-Undecaprenyl phosphate

di-trans,octa-cis-Undecaprenyl phosphate

Cat. No. B1261719
M. Wt: 845.3 g/mol
InChI Key: UFPHFKCTOZIAFY-NTDVEAECSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-undecaprenyl phosphate(2-) is dianion of ditrans,polycis-undecaprenyl phosphate arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is a conjugate base of a ditrans,polycis-undecaprenyl phosphate.

Scientific Research Applications

Enzymatic Functions and Structures

Di-trans,octa-cis-Undecaprenyl phosphate plays a crucial role in bacterial cell wall biosynthesis. The enzyme undecaprenyl diphosphate synthase (UPS) catalyzes the cis-prenyl chain elongation to produce undecaprenyl diphosphate (UPP), which is indispensable for bacterial cell walls. UPS's structure, classified into a unique protein fold family, differs significantly from the common isoprenoid synthase fold, indicating a distinct mechanism in isoprenoid biosynthesis (Fujihashi et al., 2001).

Role in Glycosylation and Cell Wall Synthesis

Di-trans,octa-cis-Undecaprenyl phosphate is integral to bacterial N-linked glycosylation. Its precursor, undecaprenyl pyrophosphate bacillosamine (Und-PP-Bac), is a key intermediate in the asparagine-linked glycosylation pathway of Campylobacter jejuni. The synthesis of Und-PP-Bac allows for the investigation of enzymes in the bacterial glycosylation pathway, providing insights into eukaryotic processes, which are currently less understood (Weerapana et al., 2005).

Impacts on Bacterial Morphology

Disrupting pathways that utilize di-trans,octa-cis-Undecaprenyl phosphate can lead to significant morphological defects in bacteria. In Escherichia coli, interruptions in the biosynthesis of O antigen or lipopolysaccharide core, both of which require Undecaprenyl phosphate (Und-P), result in cell shape deformities. This suggests that accumulation of intermediates in these pathways can indirectly impair peptidoglycan synthesis by sequestering Und-P, indicating its critical role in maintaining bacterial cell integrity (Jorgenson & Young, 2016).

Synthesis and Quantification in Bacterial Membranes

The quantification and analysis of undecaprenyl phosphate and its derivatives in bacterial membranes have been studied. A high-performance liquid chromatography (HPLC) procedure has been developed, indicating the presence and relative quantities of these compounds in different bacterial species. Such studies are critical in understanding the role and regulation of undecaprenyl phosphate in bacterial cell wall synthesis (Barreteau et al., 2009).

Potential as a Drug Target

Given its pivotal role in bacterial cell wall biosynthesis, di-trans,octa-cis-Undecaprenyl phosphate and its synthesizing enzymes represent potential targets for antibacterial drug development. Studies have identified small molecules that inhibit undecaprenyl diphosphate synthase (UppS), demonstrating their potential in enhancing the efficacy of existing antibiotics and providing new avenues for therapeutic intervention (Czarny & Brown, 2016).

properties

Product Name

di-trans,octa-cis-Undecaprenyl phosphate

Molecular Formula

C55H89O4P-2

Molecular Weight

845.3 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

UFPHFKCTOZIAFY-NTDVEAECSA-L

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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